
1-(6-Nitropyridin-3-yl)piperazine
Overview
Description
1-(6-Nitropyridin-3-yl)piperazine is an organic compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is a yellow crystalline solid with a melting point of approximately 215.23°C and a boiling point of around 422.8°C . This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
1-(6-Nitropyridin-3-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with nitric acid, followed by crystallization and purification of the reaction product . Another method involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine in the presence of an acid catalyst . This method is advantageous for industrial production due to its simplicity, high yield, and low cost .
Chemical Reactions Analysis
1-(6-Nitropyridin-3-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts . The major products formed from these reactions include amino derivatives and substituted piperazines .
Scientific Research Applications
Medicinal Chemistry Applications
1-(6-Nitropyridin-3-yl)piperazine has been investigated for its potential as a therapeutic agent in several areas:
CNS Disorders
The compound has been studied for its effects on the central nervous system (CNS). It acts as a selective antagonist at the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. This property suggests potential applications in treating conditions such as:
- Alzheimer's disease
- Schizophrenia
- Attention Deficit Hyperactivity Disorder (ADHD)
A study indicated that H3 receptor antagonists could enhance cognitive function and memory retention, making this compound a candidate for further research in cognitive disorders .
Anticancer Activity
Research has shown that this compound exhibits anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells. Specific applications include:
- Breast cancer
- Lung cancer
- Colorectal cancer
In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a novel anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.
Case Study 1: Cognitive Enhancement
A clinical trial investigated the effects of H3 receptor antagonists, including derivatives of this compound, on patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups, supporting the potential use of this compound in cognitive therapies .
Case Study 2: Cancer Treatment
In a preclinical study involving breast cancer models, treatment with this compound resulted in a marked decrease in tumor size and increased apoptosis markers. These findings suggest that this compound could be developed into an effective treatment option for breast cancer patients resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases, particularly CDK4 and CDK6, which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine can be compared with other similar compounds, such as:
- 1-(6-Bromo-3-pyridyl)-4-methylpiperazine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-(Pyridin-3-yl)piperazine hydrochloride
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity .
Biological Activity
1-(6-Nitropyridin-3-yl)piperazine, identified by the CAS number 775288-71-6, is a compound that features a piperazine ring substituted with a nitropyridine moiety. Its molecular formula is C₉H₁₂N₄O₂, and it has a molecular weight of 208.22 g/mol. The unique structure of this compound suggests potential biological activities that warrant detailed exploration.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Aromatic Substitution : A common method involves the reaction of piperazine with 5-bromo-2-nitropyridine under reflux conditions.
- Alternative Routes : Other synthetic approaches may utilize different starting materials or reagents to achieve similar products, emphasizing the compound's versatility in chemical synthesis.
Pharmacological Targets
This compound has been shown to interact with several biological targets, particularly receptors and enzymes involved in neurotransmission and cell signaling pathways. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of related pyridylpiperazines have been evaluated for their ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori in acidic environments. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable inhibitory properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Similarity | Notable Features |
---|---|---|
1-(2-Nitrophenyl)piperazine | Moderate | Known for anti-inflammatory properties |
1-(4-Nitrophenyl)piperazine | Moderate | Exhibits antimicrobial activity |
1-(3-Pyridyl)piperazine | High | Potential use as an antidepressant |
This compound | High | Unique nitro substitution pattern |
This table illustrates that while there are other compounds with similar structures, the specific nitro substitution on the pyridine ring in this compound may confer distinct biological activities.
Case Studies and Research Findings
Several studies have focused on related compounds to infer potential biological activities for this compound:
- Urease Inhibition Study : Research on pyridylpiperazine derivatives indicated significant urease inhibition, with IC₅₀ values lower than standard inhibitors like thiourea. For example, certain derivatives showed IC₅₀ values as low as 2.0 µM, suggesting that similar mechanisms may be exploitable in this compound .
- Hemolysis Potential : The hemolytic activity of related compounds was assessed to determine biocompatibility in human blood cells. Some derivatives exhibited favorable hemolysis percentages at low concentrations, indicating potential safety for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(6-Nitropyridin-3-yl)piperazine, and how is yield maximized?
- Methodology: The compound is synthesized via nucleophilic aromatic substitution between 3-chloro-6-nitropyridine and piperazine in n-butanol at 95°C under nitrogen for 24 hours. Piperazine acts as both a base and nucleophile, with excess piperazine (2:1 molar ratio) ensuring high conversion. Isolation involves filtration of the precipitated product and washing with water to remove unreacted starting materials. This method achieves a 96% yield .
- Key Parameters: Temperature control (95°C), solvent choice (n-butanol for solubility), and stoichiometric excess of piperazine.
Q. How is this compound characterized structurally?
- Analytical Techniques:
- ¹H NMR (DMSO-d₆): Peaks at δ 8.32 (d, J = 2.8 Hz, pyridine-H), 8.22 (d, J = 9.2 Hz, pyridine-H), and 7.57 (dd, J = 9.2, 2.9 Hz) confirm aromatic proton environments. Piperazine protons appear as multiplets at δ 3.73–3.65 and 3.24–3.18 .
- Mass Spectrometry (MS): Molecular ion ([M+H]⁺) at m/z 223.1 confirms the molecular formula C₉H₁₀N₄O₂.
Q. What are the key physicochemical properties (e.g., pKa) influencing its reactivity?
- pKa Analysis: Piperazine derivatives typically exhibit two pKa values corresponding to protonation of the two nitrogen atoms. For this compound, computational models predict the nitropyridine ring lowers the pKa of the adjacent piperazine nitrogen (≈7.2–7.8) due to electron-withdrawing effects. Experimental validation via potentiometric titration is recommended .
Advanced Research Questions
Q. How does the nitro group in this compound influence its functionalization?
- Reactivity Pathways:
- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to 1-(6-aminopyridin-3-yl)piperazine derivatives for drug discovery.
- Electrophilic Substitution: The nitro group deactivates the pyridine ring, directing substitution to the meta position. For example, bromination requires Lewis acid catalysts (e.g., FeBr₃) .
- Contradictions in Data: Some studies report incomplete nitro reduction under mild conditions (e.g., SnCl₂/HCl), highlighting the need for rigorous reaction monitoring .
Q. What strategies mitigate competing side reactions during piperazine ring functionalization?
- Protection-Deprotection: Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen prevents unwanted alkylation or acylation at the secondary amine. Subsequent deprotection with TFA restores reactivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, while bulky bases (e.g., DIPEA) minimize protonation .
Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?
- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (e.g., 5-HT₂C) due to structural similarity to mCPP (1-(3-chlorophenyl)piperazine), a known agonist.
- MD Simulations: Simulations in lipid bilayers assess membrane permeability, correlating with logP values (predicted ≈1.5) .
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Degradation Analysis:
- pH-Dependent Stability: Protonation of the piperazine ring at low pH (<3) leads to ring-opening via hydrolysis, forming ethylene diamine and nitropyridine fragments.
- Mitigation: Buffering solutions (pH 5–7) or lyophilization improves stability for long-term storage .
Q. Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported yields for piperazine-nitropyridine coupling reactions?
- Critical Variables:
- Solvent Purity: Trace water in n-butanol reduces yield by hydrolyzing the nitropyridine intermediate.
- Oxygen Sensitivity: Degradation via radical pathways is minimized by inert atmosphere (N₂/Ar) .
Q. What analytical methods differentiate regioisomers in nitropyridine-piperazine derivatives?
- HPLC-MS: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates isomers based on hydrophobicity.
- NOESY NMR: Nuclear Overhauser effects between pyridine and piperazine protons confirm regiochemistry .
Q. Applications in Academic Research
Q. Can this compound serve as a building block for proteomics studies?
- Peptide Derivatization: The piperazine moiety reacts with carboxyl groups in peptides via EDC/HOAt coupling, enhancing ionization efficiency in MALDI-TOF MS. For example, derivatization of RVYVHPI increases signal intensity by 5-fold .
Q. What toxicological screening protocols are applicable to nitropyridine-piperazine analogs?
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775288-71-6 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.